molecular formula C19H22N4OS B4196094 2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

Cat. No.: B4196094
M. Wt: 354.5 g/mol
InChI Key: UKBMZHJLBUPEKQ-UHFFFAOYSA-N
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Description

2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of a triazole ring, an indole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclohexyl and Methyl Groups: These groups can be introduced via alkylation reactions.

    Formation of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile.

    Attachment of the Indole Ring: The indole ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the indole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, organometallic reagents, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of triazole or indole pathways is beneficial.

    Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of triazole and indole derivatives.

    Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE likely involves interaction with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels that are modulated by triazole or indole derivatives.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE is unique due to its combination of a triazole ring, an indole ring, and a thioether linkage. This unique structure may confer distinct biological activities and chemical properties that are not observed in similar compounds.

Properties

IUPAC Name

2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-23-18(13-7-3-2-4-8-13)21-22-19(23)25-12-17(24)15-11-20-16-10-6-5-9-14(15)16/h5-6,9-11,13,20H,2-4,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBMZHJLBUPEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(1H-INDOL-3-YL)ETHAN-1-ONE

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